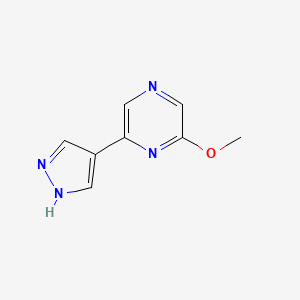
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methoxy group at the 2-position and a pyrazolyl group at the 6-position. This compound belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-methoxy-3,5-dichloropyrazine with 4-hydrazinylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(1H-pyrazol-4-yl)pyrazine or 2-formyl-6-(1H-pyrazol-4-yl)pyrazine.
Reduction: Formation of 2-methoxy-6-(1H-dihydropyrazol-4-yl)pyrazine.
Substitution: Formation of 2-substituted-6-(1H-pyrazol-4-yl)pyrazine derivatives.
Scientific Research Applications
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1H-pyrazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-imidazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-triazol-4-yl)pyrazine
Uniqueness
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |
InChI Key |
BOXFTVXCZFHSIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
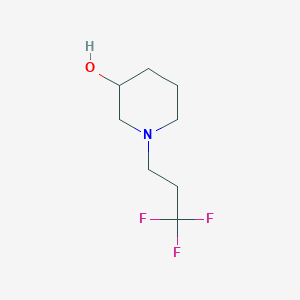
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
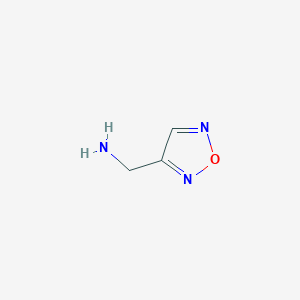
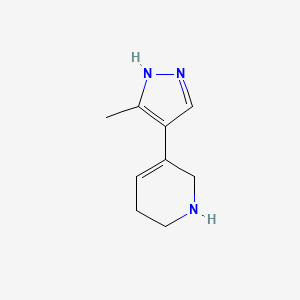
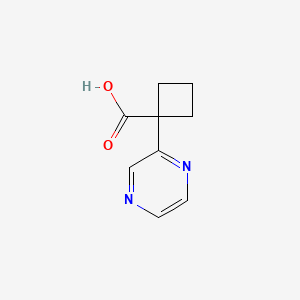
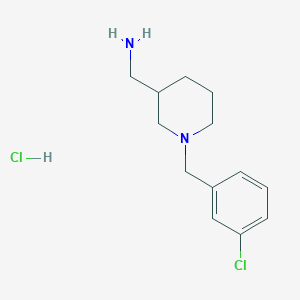

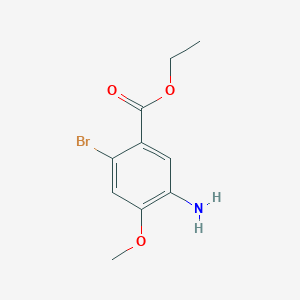
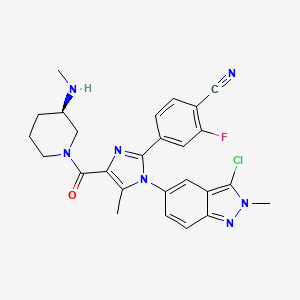
![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
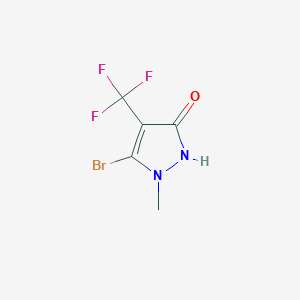
![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)

